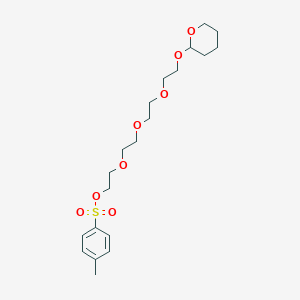

Tos-PEG4-THP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

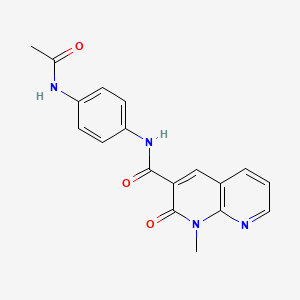

Tos-PEG4-THP is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .

Synthesis Analysis

Tos-PEG4-THP can be used in the synthesis of a series of PROTACs . It is particularly used in the synthesis of PROTAC K-Ras Degrader-1 .Molecular Structure Analysis

The molecular formula of Tos-PEG4-THP is C20H32O8S . The exact mass is 432.18 and the molecular weight is 432.530 . The elemental analysis shows that it contains C, 55.54; H, 7.46; O, 29.59; S, 7.41 .Chemical Reactions Analysis

Tos-PEG4-THP is a PEG-based PROTAC linker that can be used in the synthesis of PROTAC K-Ras Degrader-1 .Physical And Chemical Properties Analysis

Tos-PEG4-THP has a molecular weight of 432.53 . It appears as a liquid that is colorless to light yellow . It is soluble in water at a concentration of 100 mg/mL .Applications De Recherche Scientifique

Tandem High-Resolution Mass Spectrometry in Pharmaceutical Research

Tos-PEG4-THP, as a PEG derivative, may be relevant in pharmaceutical research, where tandem high-resolution mass spectrometry (THRMS) is employed. THRMS is a critical analytical technique in the identification of constituents in pharmaceuticals, pharmacokinetics, and drug degradation studies. The application of THRMS in medical research underscores the importance of advanced analytical methods in understanding and enhancing drug properties, including those modified by PEGylation for improved performance (Lin et al., 2015).

Bioconjugation and Drug Delivery

PEGylation, the process of attaching polyethylene glycol chains to drugs or biological molecules, significantly impacts pharmaceuticals by increasing solubility, reducing immunogenicity, and extending circulation time in the bloodstream. For peptides and proteins, PEGylation is particularly beneficial as it provides a shield against enzymatic degradation and avoids rapid clearance by the renal system. This modification is crucial for enhancing the therapeutic efficacy and safety of drugs, including those conjugated with Tos-PEG4-THP (Roberts et al., 2002).

Nanoparticle-Based Drug and Gene Delivery

In the development of nanoparticle-based delivery systems, PEGylation plays a pivotal role in improving the efficiency of drug and gene delivery to target cells and tissues. By coating nanoparticles with PEG, researchers can enhance their systemic circulation time, reduce immunogenicity, and overcome biological barriers to drug delivery. This strategy is instrumental in developing effective treatments for a range of diseases, leveraging the unique properties of nanoparticles for targeted therapy (Suk et al., 2016).

Orientations Futures

The future directions of Tos-PEG4-THP are likely to be influenced by the ongoing research and development in the field of PROTACs. As a PEG-based PROTAC linker, Tos-PEG4-THP plays a crucial role in the synthesis of PROTACs, which are a promising new class of drugs that selectively degrade target proteins . Therefore, the future directions of Tos-PEG4-THP may involve its use in the synthesis of new PROTACs targeting different proteins.

Relevant Papers The relevant papers for Tos-PEG4-THP include a patent titled “Modulators of proteolysis and associated methods of use” by Andrew P. Crew, et al . This patent discusses the use of Tos-PEG4-THP in the synthesis of PROTAC K-Ras Degrader-1 .

Propriétés

IUPAC Name |

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O8S/c1-18-5-7-19(8-6-18)29(21,22)28-17-15-25-13-11-23-10-12-24-14-16-27-20-4-2-3-9-26-20/h5-8,20H,2-4,9-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIUPDGEVFBSGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CCCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tos-PEG4-THP | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2986550.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2986555.png)

![2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2986556.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2986567.png)

![4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2986569.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2986570.png)